4-(Heptyloxy)benzohydrazide
Overview
Description
4-(Heptyloxy)benzohydrazide, also known as 4-(n-heptyloxy)benzohydrazide, is a compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol. This compound has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-(Heptyloxy)benzohydrazide are currently unknown. This compound is a derivative of benzohydrazide, and while some benzohydrazide derivatives have been studied for their biological activity
Mode of Action
Benzohydrazide derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation of the target’s activity . The exact mode of action for this compound would depend on its specific target(s).
Biochemical Pathways
Benzohydrazide derivatives can potentially affect a variety of biochemical pathways depending on their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)benzohydrazide typically involves the condensation reaction of an appropriate hydrazide with an aldehyde or ketone. One common method includes the reaction of 4-(heptyloxy)benzoic acid with hydrazine hydrate in the presence of a suitable solvent such as methanol or ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Heptyloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .
Scientific Research Applications
4-(Heptyloxy)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as organogelators for oil spill recovery.
Comparison with Similar Compounds
4-(Heptyloxy)-N-(aryl)benzaldimin-2-ols: These compounds share a similar heptyloxy group but differ in their functional groups and overall structure.
Benzohydrazide Derivatives: Various benzohydrazide derivatives have been studied for their biological activities and chemical properties.
Uniqueness: 4-(Heptyloxy)benzohydrazide stands out due to its unique combination of a heptyloxy group and a benzohydrazide moiety, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-heptoxybenzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-4-5-6-11-18-13-9-7-12(8-10-13)14(17)16-15/h7-10H,2-6,11,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMJHOQWSUOJHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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